4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide
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Overview
Description
W-15, chemically known as 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide, is a synthetic compound that has garnered attention due to its structural similarity to the potent opioid agonist fentanyl. Initially identified in patent literature, W-15, along with its analogues, was presumed to interact with opioid receptors. recent studies have shown that W-15 does not exhibit significant opioid activity .
Scientific Research Applications
Chemistry: W-15 serves as a model compound for studying the reactivity of sulfonamides and piperidine derivatives.
Biology: Research has explored the interactions of W-15 with various biological receptors, although it does not exhibit significant opioid activity.
Medicine: While initially thought to have analgesic properties, W-15’s lack of opioid activity has limited its potential as a therapeutic agent.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s structural features, which allow it to bind to the active site of the enzyme and prevent it from catalyzing its usual reactions .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to hypoxia . This shift in metabolism causes a significant modification in pH, which is regulated by CA IX . By inhibiting CA IX, the compound disrupts this pH regulation, affecting the survival and proliferation of the tumor cells .
Pharmacokinetics
Result of Action
The compound’s action results in significant anti-proliferative activity against certain cancer cell lines . For example, it has shown significant inhibitory effects against the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Some derivatives of the compound have also shown the ability to induce apoptosis in MDA-MB-231 cells .
Preparation Methods
The synthesis of W-15 involves several steps, starting with the preparation of the piperidine ring. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The piperidine ring undergoes substitution reactions to introduce the phenylethyl and chloro groups.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the substituted piperidine with benzenesulfonyl chloride under controlled conditions.
Chemical Reactions Analysis
W-15 undergoes various chemical reactions, including:
Oxidation: W-15 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert W-15 to its corresponding amine derivatives.
Substitution: W-15 can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
W-15 is often compared to its analogue W-18, another synthetic compound with a similar structure. Both W-15 and W-18 were initially thought to be potent opioid agonists, but research has shown that neither compound exhibits significant opioid activity. W-18 displays weak activity at sigma receptors and the peripheral benzodiazepine receptor, while W-15 shows weak antagonist activity at serotonin receptors .
Other similar compounds include:
Fentanyl: A potent opioid agonist with significant analgesic properties.
W-18: An analogue of W-15 with weak activity at sigma receptors.
Sulfonamide Derivatives: Various compounds with similar sulfonamide structures but different biological activities.
Properties
CAS No. |
93100-99-3 |
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Molecular Formula |
C19H21ClN2O2S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(NE)-4-chloro-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C19H21ClN2O2S/c20-17-9-11-18(12-10-17)25(23,24)21-19-8-4-5-14-22(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13-15H2/b21-19+ |
InChI Key |
VJHXSSVOCOBVMI-XUTLUUPISA-N |
Isomeric SMILES |
C1CCN(/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=CC=C3 |
SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
W 15; W-15; W15. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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